molecular formula C17H24N4O B12907229 N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide CAS No. 62400-44-6

N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide

Cat. No.: B12907229
CAS No.: 62400-44-6
M. Wt: 300.4 g/mol
InChI Key: ULEZCGNGFMNWPQ-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with a phenyl group and a heptanamide chain. Triazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Substitution Reactions: The phenyl group is introduced via substitution reactions using phenyl halides or phenylboronic acids.

    Amidation: The heptanamide chain is attached through an amidation reaction, where the triazole derivative is reacted with heptanoic acid or its derivatives in the presence of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Agriculture: Triazole derivatives are known for their fungicidal properties and are used in the development of agrochemicals.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and signal transduction. The phenyl group and heptanamide chain may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • N-Methyl-1-(2-quinoxalinyl)methanamine oxalate
  • N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate

Uniqueness

N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide is unique due to its specific substitution pattern and the presence of the heptanamide chain

Properties

CAS No.

62400-44-6

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-methyl-N-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)heptanamide

InChI

InChI=1S/C17H24N4O/c1-4-5-6-10-13-15(22)20(2)17-18-16(21(3)19-17)14-11-8-7-9-12-14/h7-9,11-12H,4-6,10,13H2,1-3H3

InChI Key

ULEZCGNGFMNWPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C)C1=NN(C(=N1)C2=CC=CC=C2)C

Origin of Product

United States

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